Stavudine-d4: A Technical Overview of its Chemical Structure and Properties
Stavudine-d4: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine-d4 is the deuterated analog of Stavudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HIV-2 infections.[1] As a stable isotope-labeled compound, Stavudine-d4 serves as an invaluable tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of Stavudine in biological matrices.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to Stavudine-d4.
Chemical Structure and Identification
Stavudine-d4 is systematically named 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(methyl-d3)-pyrimidine-2,4(1H,3H)-dione-6-d.[2] The deuterium atoms are located on the methyl group and at the 6-position of the thymine ring.
Chemical Structure:
Caption: Chemical structure of Stavudine-d4.
Physicochemical Properties
The key physicochemical properties of Stavudine-d4 are summarized in the table below. These properties are compared to its non-deuterated counterpart, Stavudine.
| Property | Stavudine-d4 | Stavudine |
| Molecular Formula | C₁₀H₈D₄N₂O₄[2] | C₁₀H₁₂N₂O₄[3] |
| Molecular Weight | 228.24 g/mol [2][4] | 224.21 g/mol [3][5] |
| CAS Number | 1219803-67-4[2][4] | 3056-17-5[3][5] |
| Appearance | White to off-white crystalline solid or powder[3][6] | White to off-white crystalline solid or powder[3][6][7][8] |
| Melting Point | Not explicitly available, expected to be similar to Stavudine | 159-160 °C[9]; 165-166 °C[3] |
| Solubility | Not explicitly available, expected to be similar to Stavudine | Water: ~83 mg/mL at 23°C[7][8]; Propylene Glycol: ~30 mg/mL at 23°C[7][8]; Ethanol: ~10 mg/mL[10]; DMSO: ~30 mg/mL[10]; DMF: ~30 mg/mL[10] |
| n-Octanol/Water Partition Coefficient (LogP) | Not explicitly available | -0.70910[9]; 0.144 at 23°C[7][8] |
Mechanism of Action
Stavudine is a thymidine analogue that requires intracellular phosphorylation to become pharmacologically active.[11][12][13] Cellular kinases convert Stavudine to its active metabolite, Stavudine triphosphate.[7][13] This active form then inhibits the HIV-1 reverse transcriptase enzyme through two primary mechanisms: competitive inhibition with the natural substrate, deoxythymidine triphosphate, and incorporation into the growing viral DNA chain, which leads to chain termination due to the absence of a 3'-hydroxyl group.[11][12]
Caption: Intracellular activation of Stavudine and its inhibitory effect on HIV reverse transcriptase.
Experimental Protocols
Stavudine-d4 is predominantly used as an internal standard in bioanalytical methods for the quantification of Stavudine in biological matrices such as plasma or serum. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.
Exemplary Bioanalytical Method: LC-MS/MS Quantification of Stavudine in Human Plasma
This protocol is a generalized representation based on common practices in the field.[14][15][16][17]
1. Sample Preparation (Solid Phase Extraction - SPE)
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Objective: To extract Stavudine and Stavudine-d4 (internal standard) from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of Stavudine-d4 working solution (as internal standard).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a series of solutions to remove interfering components (e.g., 1 mL of water followed by 1 mL of 5% methanol in water).
-
Elute the analytes with an appropriate organic solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analytes and detect them with high sensitivity and specificity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Stavudine: Q1/Q3 (e.g., m/z 225.1 → 127.1)
-
Stavudine-d4: Q1/Q3 (e.g., m/z 229.1 → 131.1)
-
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:[18][19]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Recovery
-
Calibration Curve Linearity
-
Lower Limit of Quantification (LLOQ)
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Caption: General workflow for the bioanalytical quantification of Stavudine using Stavudine-d4.
Conclusion
Stavudine-d4 is an essential analytical tool for researchers and drug development professionals involved in the study of Stavudine. Its stable isotope-labeled nature allows for precise and accurate quantification in complex biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. The information provided in this guide serves as a foundational resource for understanding the chemical and physical properties of Stavudine-d4 and for the development of robust bioanalytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crslaboratories.com [crslaboratories.com]
- 5. Stavudine USP Reference Standard CAS 3056-17-5 Sigma-Aldrich [sigmaaldrich.com]
- 6. Stavudine | 3056-17-5 [chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
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- 9. Page loading... [guidechem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A potent inhibitor of HIV reverse transcriptase---Stavudine_Chemicalbook [m.chemicalbook.com]
- 12. Stavudine - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Validation of high-performance liquid chromatography methods for determination of zidovudine, stavudine, lamivudine and indinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of lamivudine/stavudine/efavirenz in human serum using liquid chromatography/electrospray tandem mass spectrometry with ionization polarity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. usfda guidelines for bioanalytical method validation.pptx [slideshare.net]
- 19. ema.europa.eu [ema.europa.eu]
